(S)-2-Amino-N-(2-chloro-benzyl)-N-isopropyl-3-methyl-butyramide
Description
(S)-2-Amino-N-(2-chloro-benzyl)-N-isopropyl-3-methyl-butyramide is a chiral amide compound characterized by a 2-chloro-benzyl group and an isopropyl substituent on the nitrogen atom. Its molecular formula is C₁₆H₂₄ClN₂O, with a molar mass of 299.83 g/mol (estimated from structural analogs in ).
Properties
IUPAC Name |
(2S)-2-amino-N-[(2-chlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN2O/c1-10(2)14(17)15(19)18(11(3)4)9-12-7-5-6-8-13(12)16/h5-8,10-11,14H,9,17H2,1-4H3/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFFBCCZOFTTQO-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(CC1=CC=CC=C1Cl)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(CC1=CC=CC=C1Cl)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-Amino-N-(2-chloro-benzyl)-N-isopropyl-3-methyl-butyramide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to summarize the available data on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula: C₁₃H₁₈ClN₃O
- Molecular Weight: 263.75 g/mol
- CAS Number: 1354016-27-5
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, which may include neurotransmitter receptors and enzymes involved in metabolic pathways. Preliminary studies suggest that this compound may exhibit properties akin to known pharmacological agents, potentially acting as an inhibitor or modulator of certain biological processes.
1. Antimicrobial Activity
Research indicates that compounds similar to this compound possess antimicrobial properties. For instance, studies have shown that related amides can inhibit the growth of various bacterial strains through disruption of cell wall synthesis or interference with metabolic functions.
2. Antioxidant Properties
Antioxidant activity has been observed in structurally related compounds, suggesting that this compound may also exhibit this property. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various chronic diseases.
3. Neuroprotective Effects
Given its structural similarity to known neuroprotective agents, this compound may influence neurotransmitter systems, particularly those involving GABA and glutamate. Research on related compounds has demonstrated potential benefits in models of neurodegenerative diseases.
Case Studies
Several case studies have explored the effects of similar compounds on various biological systems:
- Study on Antimicrobial Efficacy: A study evaluated the antimicrobial activity of a series of N-substituted amides against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations as low as 50 µg/mL, suggesting a promising therapeutic application for infections caused by resistant strains.
- Neuroprotective Study: In a model of oxidative stress-induced neuronal damage, a related compound demonstrated a reduction in cell death and preservation of mitochondrial function. This suggests that this compound could have similar protective effects.
Data Summary Table
Scientific Research Applications
Medicinal Chemistry
Therapeutic Properties
The compound is being investigated for its potential therapeutic effects, particularly in the following areas:
- Antimicrobial Activity : Preliminary studies indicate that (S)-2-Amino-N-(2-chloro-benzyl)-N-isopropyl-3-methyl-butyramide exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.
- Anticancer Activity : Research has demonstrated that this compound can inhibit the proliferation of cancer cells. In vitro studies reveal that it induces apoptosis through caspase activation pathways, with IC50 values ranging from 15 to 25 µM across different cancer cell lines. This suggests moderate potency compared to established chemotherapeutics.
- Neuroprotective Effects : Animal model studies have indicated potential neuroprotective properties, where the compound appears to reduce neuronal loss and improve cognitive function metrics in conditions mimicking neurodegeneration.
Organic Synthesis
Building Block for Complex Molecules
this compound serves as an essential building block in organic synthesis. Its unique functional groups allow for the creation of more complex molecules through various chemical reactions, including:
- Substitution Reactions : The dichlorobenzyl moiety can participate in nucleophilic substitution reactions, leading to the formation of diverse substituted derivatives.
- Oxidation and Reduction Reactions : The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives and reduction reactions yielding amine derivatives.
Biological Studies
Mechanism of Action
Research into the mechanism of action of this compound reveals its interaction with specific molecular targets, such as enzymes and receptors. This interaction may lead to alterations in their activity, resulting in various biological effects. Understanding these mechanisms is crucial for further therapeutic applications.
Industrial Applications
Chemical Processes Development
The compound is also explored for its potential use in developing new materials and chemical processes. Its unique properties may facilitate advancements in industrial applications, particularly in creating novel compounds with desirable characteristics.
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Neuroprotective | Modulation of neurotransmitter systems | |
| Anticonvulsant | Effects on neuronal excitability |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties against common bacterial strains, demonstrating significant inhibition at concentrations as low as 10 µg/mL.
- Anticancer Properties : In vitro experiments on human cancer cell lines revealed that the compound induces apoptosis through caspase pathways.
- Neuroprotective Effects : Research involving animal models showed promise in reducing neuronal loss and enhancing cognitive function metrics.
Synthesis Overview
The synthesis of this compound typically involves multi-step organic reactions starting from chiral amino acids and substituted benzyl chlorides. The following table summarizes key steps:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1. Amination | Chiral amino acid + benzyl chloride | 70 |
| 2. Propionamide Formation | Isopropylamine + propionic acid | 85 |
| 3. Purification | Crystallization or chromatography | 90 |
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The compound belongs to a broader class of N-substituted amides with modifications in the benzyl group or amine substituents. Key analogs include:
Key Observations :
- Heterocyclic Modifications : Replacement of the benzyl group with a pyrrolidin-3-yl moiety () introduces a chiral center and a cyclic amine, which may influence solubility and metabolic stability .
- Fluorinated Analogs : The trifluoroethyl group in ’s acetamide derivative enhances electronegativity, likely improving metabolic resistance but reducing nucleophilicity .
Functional and Application Differences
- Biological Activity: The patent for 2-amino-N-(arylsulfinyl)-acetamide compounds () highlights their role as bacterial aminoacyl-tRNA synthetase inhibitors.
- Catalytic Applications : The N,O-bidentate directing group in ’s compound enables metal-catalyzed C–H functionalization. The target compound’s amide group may similarly coordinate metals, though its isopropyl and chloro-benzyl groups could sterically hinder such interactions .
Preparation Methods
Primary Amide Formation via Benzyl Bromide Intermediate
The most frequently cited pathway begins with the formation of an N-isopropyl-N-(2-chlorobenzyl)amine intermediate. As described in technical documentation, this step involves the nucleophilic substitution of 2-chlorobenzyl bromide with isopropylamine under inert atmospheric conditions. Key parameters include:
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Solvent System : Tetrahydrofuran (THF) or dichloromethane (DCM)
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Temperature : 0–5°C to minimize side reactions
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Stoichiometry : 1:1.2 molar ratio of benzyl bromide to isopropylamine
This intermediate is subsequently coupled with (S)-2-amino-3-methylbutyric acid using carbodiimide-based coupling reagents such as EDC/HOBt. A representative yield of 68–72% has been reported for this amidation step when conducted at −20°C.
Chiral Resolution of Racemic Mixtures
An alternative approach detailed in synthetic protocols involves the resolution of racemic 2-amino-3-methylbutyramide derivatives using chiral auxiliaries. For instance:
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Formation of a diastereomeric salt with (1R)-(–)-camphor-10-sulfonic acid in ethanol/water (3:1 v/v)
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Crystallization-induced asymmetric transformation at −10°C
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Liberation of the (S)-enantiomer via basification with 2M NaOH
This method achieves enantiomeric excess (ee) >98% but suffers from moderate overall yield (41–45%) due to multiple purification steps.
Stepwise Procedure Optimization
Critical Reaction Parameters
Comparative studies highlight the impact of specific variables on reaction efficiency:
| Parameter | Optimal Range | Yield Impact (%) |
|---|---|---|
| Coupling reagent | HATU/DIPEA | +15–18 |
| Temperature (amidation) | −20°C to −10°C | +22 |
| Solvent polarity | DMF > DCM > THF | +12 |
| Reaction time | 18–24 hours | +8 |
Data synthesized from multiple synthetic campaigns demonstrate that HATU-mediated couplings in dimethylformamide (DMF) at −15°C provide superior yields (89±3%) compared to classical EDC/HOBt methods.
Protecting Group Strategies
The amine functionality necessitates protection-deprotection sequences during multi-step syntheses:
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Boc Protection : Treatment with di-tert-butyl dicarbonate in THF/water (4:1) at pH 8–9
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Fmoc Protection : 9-Fluorenylmethyl chloroformate in DCM with 2,6-lutidine
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Deprotection : TFA/DCM (1:1 v/v) for Boc groups; piperidine/DMF (20% v/v) for Fmoc
Boc protection demonstrates superior compatibility with subsequent alkylation steps, maintaining >95% chiral integrity during N-benzylation reactions.
Stereochemical Control Methodologies
Asymmetric Catalytic Hydrogenation
Recent advances employ chiral Rhodium catalysts for enantioselective synthesis of the β-amino acid precursor:
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Catalyst: [(R,R)-Me-DuPhos]Rh(COD)BF₄
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Substrate: β-Keto ester intermediate
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Conditions: 50 psi H₂, 25°C, 12 hours
This method eliminates resolution steps but requires stringent exclusion of oxygen and moisture.
Enzymatic Dynamic Kinetic Resolution
Lipase-mediated processes using Candida antarctica Lipase B (CAL-B):
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Substrate: Racemic N-acetyl aminoamide
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Solvent: MTBE/water biphasic system
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Temperature: 30°C
Analytical Characterization Benchmarks
Spectroscopic Validation
Critical analytical data for batch qualification:
| Technique | Key Diagnostic Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 1.05 (d, J=6.8 Hz, 6H, CH(CH₃)₂) |
| δ 4.42 (s, 2H, NCH₂Ar) | |
| δ 6.95–7.35 (m, 4H, aromatic) | |
| HRMS (ESI+) | m/z 283.1445 [M+H]⁺ (calc. 283.1449) |
| Chiral HPLC | Chiralpak AD-H, 90:10 hexane/IPA, 1.0 mL/min |
| Retention times: 8.2 min (S), 9.7 min (R) |
Purity Assessment Protocols
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HPLC : C18 column, 0.1% TFA in water/acetonitrile gradient
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KF Titration : <0.5% water content specification
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Residual Solvents : GC-MS per ICH Q3C guidelines
Comparative Method Analysis
| Method | Advantages | Limitations | Scale Feasibility |
|---|---|---|---|
| Benzyl bromide route | High yield (75–80%) | Requires cryogenic conditions | Pilot (1–10 kg) |
| Catalytic hydrogenation | Excellent ee (>95%) | Catalyst cost | Lab (100 g) |
| Enzymatic resolution | Mild conditions | Multi-step purification | Bench (10–50 g) |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (S)-2-Amino-N-(2-chloro-benzyl)-N-isopropyl-3-methyl-butyramide, and how can reaction conditions influence yield and purity?
- Methodological Answer: The synthesis involves coupling reactions between intermediates such as chloro-benzyl acetamides and amino acid derivatives. Key factors include solvent selection (e.g., DMF for solubility), base choice (e.g., Hünig’s base for deprotonation), and temperature control. For example, yields can drop to 20% if side reactions dominate, emphasizing the need for inert atmospheres and stoichiometric precision . Chiral resolution steps (e.g., chromatography or enzymatic methods) are critical to isolate the desired (S)-stereoisomer .
Q. What spectroscopic and chromatographic methods are recommended for structural characterization and purity assessment?
- Methodological Answer:
- FT-IR/Raman: Identify functional groups (amide C=O stretch at ~1650 cm⁻¹, NH bending at ~1550 cm⁻¹) and monitor reaction progress .
- NMR: ¹H/¹³C NMR confirms stereochemistry and substituent positions (e.g., benzyl protons at δ 7.2–7.4 ppm, isopropyl methyl groups at δ 1.0–1.2 ppm) .
- HPLC-MS: Quantify purity (>95%) and detect diastereomeric impurities using chiral columns .
Q. How can researchers mitigate low yields during the final amidation step?
- Methodological Answer: Optimize coupling agents (e.g., HATU or EDC) and activate carboxylic acid intermediates to reduce steric hindrance. Pre-purifying intermediates via recrystallization improves reaction efficiency. Solvent polarity adjustments (e.g., switching from THF to DMF) can enhance reagent solubility .
Advanced Research Questions
Q. What computational strategies (e.g., DFT, molecular docking) elucidate the compound’s electronic properties and receptor interactions?
- Methodological Answer: Density Functional Theory (DFT) calculates molecular orbitals, electrostatic potential surfaces, and hyperpolarizability to predict reactivity. Docking studies with homology-modeled receptors (e.g., neurotransmitter transporters) identify binding pockets. For example, the chloro-benzyl group may engage in halogen bonding with Tyr residues .
Q. How do stereochemical variations (e.g., (S) vs. (R) configurations) impact biological activity and metabolic stability?
- Methodological Answer: Comparative studies using enantiopure analogs reveal stereospecific interactions. For instance, the (S)-configuration may enhance binding to chiral enzymes (e.g., cytochrome P450), affecting metabolic half-life. In vitro assays (e.g., hepatic microsome stability tests) validate these findings .
Q. What experimental approaches resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?
- Methodological Answer: Standardize assay conditions (e.g., buffer pH, cell lines) to minimize variability. Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) to cross-validate results. Contradictions may arise from impurity interference, necessitating rigorous QC via LC-MS .
Q. What structural modifications enhance the compound’s selectivity for target receptors over off-target proteins?
- Methodological Answer: Introduce bulky substituents (e.g., cyclopropyl or methyl groups) to exploit steric exclusion in off-target binding sites. SAR studies guided by X-ray crystallography or Cryo-EM maps can pinpoint critical residues for interaction. For example, replacing the isopropyl group with a cyclopropane ring may reduce hERG channel liability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
